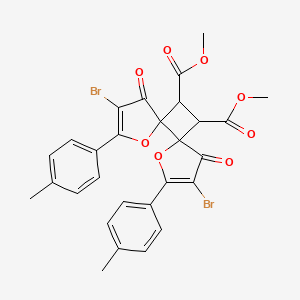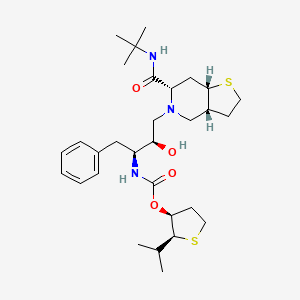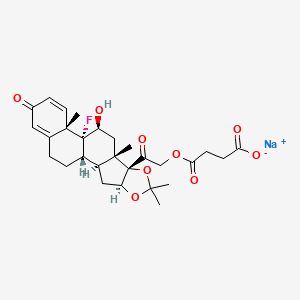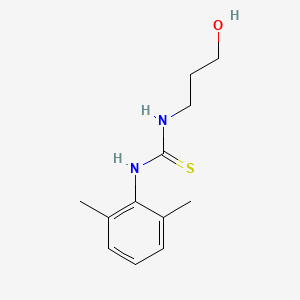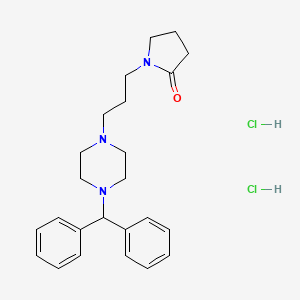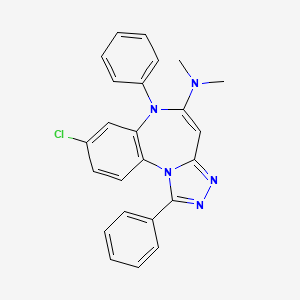
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- is a complex heterocyclic compound that belongs to the class of triazolo-benzodiazepines. These compounds are known for their diverse pharmacological activities, including anticonvulsant, anxiolytic, and sedative properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- typically involves multiple steps. One common synthetic route starts with the diazotization of 2-aminobenzoic acids to produce 2-azidobenzoic acids. These intermediates then react with propargylamine, benzaldehyde, and isocyanides to form the desired triazolo-benzodiazepine derivatives . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis .
化学反応の分析
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interaction with biological targets, such as receptors and enzymes.
作用機序
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- involves its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to its anticonvulsant and anxiolytic effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmission and neuronal excitability.
類似化合物との比較
Similar compounds to 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- include other triazolo-benzodiazepines such as:
- 1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- N-(tert-butyl)-2-(9-chloro-6-oxo-4H-[1,2,3]triazolo[1,5-a][1,4]benzodiazepin-5(6H)-yl)-2-(3-bromophenyl)acetamide These compounds share similar core structures but differ in their substituents, which can significantly affect their pharmacological properties. The uniqueness of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, 8-chloro-N,N-dimethyl-1,6-diphenyl- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
153901-57-6 |
|---|---|
分子式 |
C24H20ClN5 |
分子量 |
413.9 g/mol |
IUPAC名 |
8-chloro-N,N-dimethyl-1,6-diphenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C24H20ClN5/c1-28(2)23-16-22-26-27-24(17-9-5-3-6-10-17)30(22)20-14-13-18(25)15-21(20)29(23)19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChIキー |
LPVQFTNSKKTJHK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=NN=C(N2C3=C(N1C4=CC=CC=C4)C=C(C=C3)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


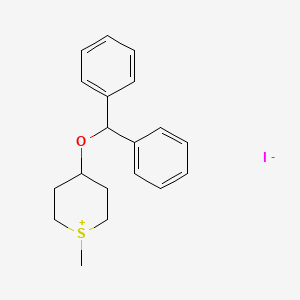


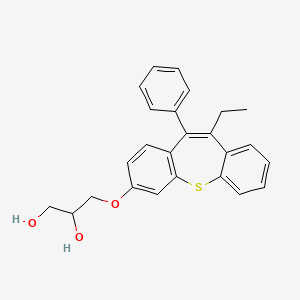
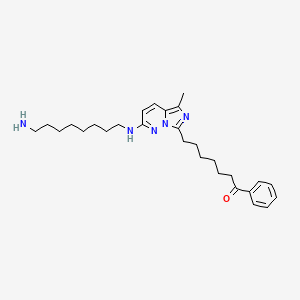
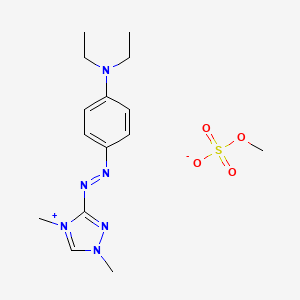
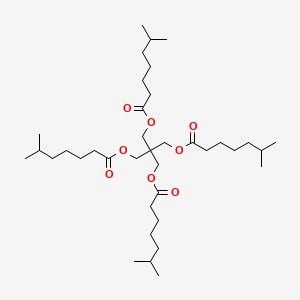
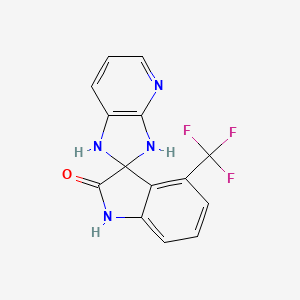
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
